
3-Acetamido-6-chloropicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-6-chloropicolinic acid typically involves the acylation of 6-amino-3-chloropicolinic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acylation of the amino group without affecting the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
3-Acetamido-6-chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetamido group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The acetamido group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include 3-azido-6-acetamidopyridine and 3-thiocyanato-6-acetamidopyridine.
Oxidation Reactions: Products include 3-nitro-6-acetamidopyridine and 3-nitroso-6-acetamidopyridine.
Reduction Reactions: The major product is 3-amino-6-acetamidopyridine.
科学研究应用
3-Acetamido-6-chloropicolinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique reactivity.
作用机制
The mechanism of action of 3-acetamido-6-chloropicolinic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating specific biochemical pathways.
相似化合物的比较
Similar Compounds
3-Amino-6-chloropicolinic acid: Similar structure but with an amino group instead of an acetamido group.
3-Nitro-6-chloropicolinic acid: Contains a nitro group instead of an acetamido group.
3-Thiocyanato-6-chloropicolinic acid: Features a thiocyanato group in place of the acetamido group.
Uniqueness
3-Acetamido-6-chloropicolinic acid is unique due to the presence of both an acetamido group and a chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H7ClN2O3 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC 名称 |
3-acetamido-6-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7ClN2O3/c1-4(12)10-5-2-3-6(9)11-7(5)8(13)14/h2-3H,1H3,(H,10,12)(H,13,14) |
InChI 键 |
FYWFWLPZWALYCD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(N=C(C=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


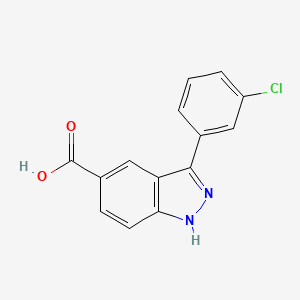

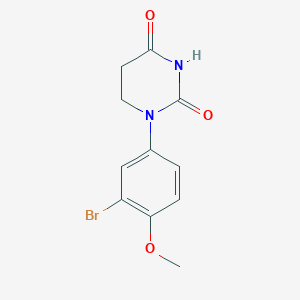
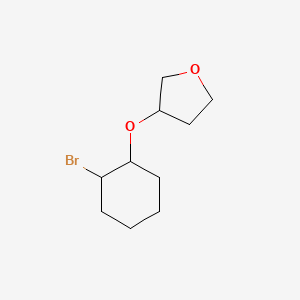
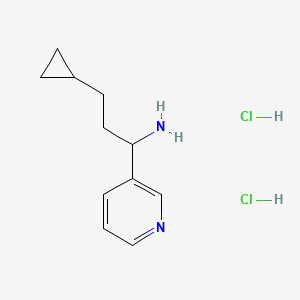
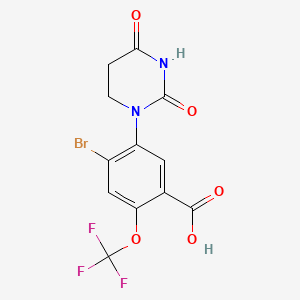
![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)
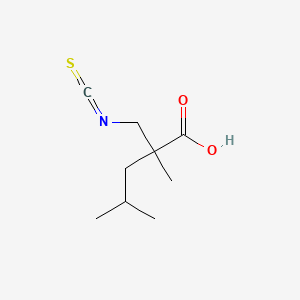
![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)
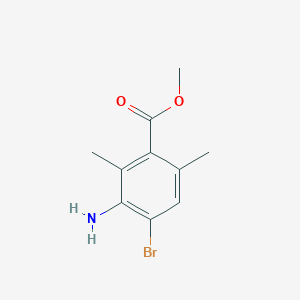
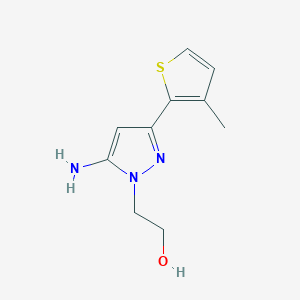
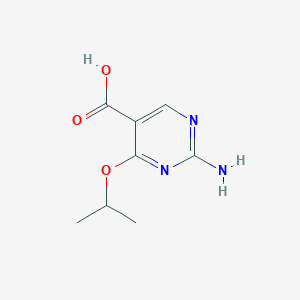
![8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15304206.png)
![1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride](/img/structure/B15304207.png)
